N-methyl-N-(1-methylsulfonylazepan-4-yl)methanesulfonamide

Catalog No.
S7438444
CAS No.
M.F
C9H20N2O4S2
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-N-(1-methylsulfonylazepan-4-yl)methanesul...

Product Name

N-methyl-N-(1-methylsulfonylazepan-4-yl)methanesulfonamide

IUPAC Name

N-methyl-N-(1-methylsulfonylazepan-4-yl)methanesulfonamide

Molecular Formula

C9H20N2O4S2

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C9H20N2O4S2/c1-10(16(2,12)13)9-5-4-7-11(8-6-9)17(3,14)15/h9H,4-8H2,1-3H3

InChI Key

BJSDSLQEXJOKMQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCN(CC1)S(=O)(=O)C)S(=O)(=O)C
N-methyl-N-(1-methylsulfonylazepan-4-yl)methanesulfonamide (MMSMA) is a sulfonamide derivative that belongs to the class of 1,4-benzodiazepin-2-ones. MMSMA was first synthesized and reported in 2009 by Khan et al. as a new carbonic anhydrase inhibitor. MMSMA is a highly potent inhibitor of hCA IX and hCA XII, which are overexpressed in various types of tumors, including breast, brain, lung, and prostate cancer. This property makes MMSMA a potential candidate for the development of novel anticancer agents.
MMSMA is a white solid that has a molecular formula of C11H16N2O4S2 and a molecular weight of 308.38 g/mol. MMSMA has a melting point range of 240-242 oC. Its solubility in water is 2.5 mg/mL at 25 oC. MMSMA is stable under acidic conditions but hydrolyzes rapidly in basic solutions. The pKa of MMSMA is reported to be 7.8.
MMSMA can be synthesized through a multi-step process involving the reaction of 4-bromo-1,1,2-trifluoroethane with 1-methyl-1H-1,2,4-triazole to form 1-(bromoethyl)-1-methyl-1H-1,2,4-triazole. The intermediate is then treated with sodium methoxide to form sodium 1-methylsulfonylazepane-4-carboxylate, which is then reacted with N-methyl-N-(4-sulfamoylphenyl) methanesulfonamide to give the final product, MMSMA.
The synthesis of MMSMA has been characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). NMR spectra show characteristic peaks that confirm the structure of MMSMA, including the presence of the benzodiazepine ring, the N-methyl group, and the sulfonamide moiety. IR spectra show the presence of characteristic bands corresponding to the C=O and SO2 groups. MS spectra show the molecular ion peak at m/z 308, confirming the molecular weight of MMSMA.
Various analytical methods have been developed for the determination of MMSMA in biological matrices and pharmaceutical formulations. High-performance liquid chromatography (HPLC) with UV detection is the most commonly used method for the quantification of MMSMA. HPLC methods have been developed using various stationary phases, including C18, amino, and phenyl columns. The mobile phase generally consists of a mixture of water and acetonitrile or methanol, with or without an acid modifier. Other analytical methods, including LC-MS/MS and capillary electrophoresis, have also been reported for the determination of MMSMA.
MMSMA has been found to exhibit potent inhibitory activity against carbonic anhydrase (CA) enzymes, particularly CA IX and CA XII. These enzymes are overexpressed in various tumors and are involved in the regulation of intracellular pH, which is critical for the survival and growth of cancer cells. The inhibition of CA enzymes by MMSMA disrupts the pH balance in cancer cells, leading to cell death. MMSMA has shown broad-spectrum antitumor activity against various types of cancer cells, including breast, brain, lung, and prostate cancer.
The toxicity and safety of MMSMA have been evaluated in various animal models, including mice, rats, and rabbits. Acute toxicity studies have shown that MMSMA has a relatively low toxicity profile, with an LD50 value in rats of >2000 mg/kg. Subchronic toxicity studies have also shown that MMSMA is well-tolerated by animals, with no significant adverse effects observed at doses up to 1000 mg/kg/day. However, some toxic effects have been reported in animals at higher doses, including hepatotoxicity, nephrotoxicity, and hematological changes.
MMSMA has shown promising applications in various fields of research and industry, including medicinal chemistry, cancer therapy, and drug discovery. MMSMA has been used as a lead compound for the development of novel CA inhibitors with improved potency and selectivity. MMSMA has also been used as a starting material for the synthesis of various derivatives with potential anticancer activity. Furthermore, MMSMA has been used as a molecular probe for the detection and imaging of CA enzymes in biological systems, which can aid in the diagnosis and treatment of cancers.
The current state of research on MMSMA is focused on the development of new derivatives with improved activity and selectivity against CA enzymes, as well as the evaluation of their anticancer activity in various tumor models. Recent studies have also investigated the use of MMSMA in combination with other anticancer agents for the treatment of resistant cancers. Furthermore, studies have focused on the use of MMSMA as a diagnostic tool to detect the expression of CA enzymes in cancer cells.
MMSMA has the potential to have a significant impact in various fields of research and industry, particularly in medicinal chemistry, cancer therapy, and drug discovery. The development of new derivatives of MMSMA with improved activity and selectivity could lead to the development of novel anticancer agents. The use of MMSMA as a molecular probe for the detection and imaging of CA enzymes could aid in the diagnosis and treatment of cancer. Moreover, MMSMA has the potential to be utilized as a starting material for the synthesis of various other bioactive compounds.
Although MMSMA has shown remarkable potential for cancer therapy, its limitations include low solubility in water and instability under basic conditions. Further research is needed to improve the pharmacokinetic and pharmacodynamic profile of MMSMA, including the design of prodrugs that can enhance its solubility and stability. Future directions for research on MMSMA include the evaluation of its activity against other targets, particularly those involved in tumor progression and angiogenesis. Moreover, the development of MMSMA in combination with other anticancer agents could improve its efficacy and selectivity against cancer cells. Finally, the identification of new applications for MMSMA in other fields of research, such as enzyme inhibition and diagnostic imaging, could expand its potential opportunities in the future.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

6

Exact Mass

284.08644947 g/mol

Monoisotopic Mass

284.08644947 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-27-2023

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